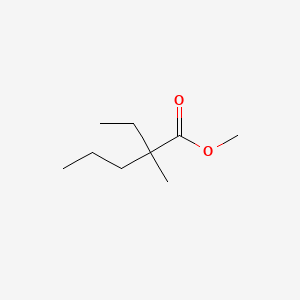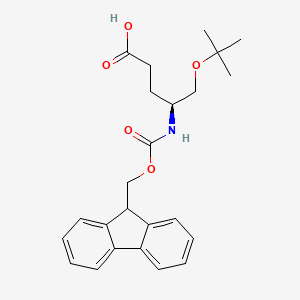
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is a derivative of the amino acid glutamic acid. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol typically involves the reaction of free amino acids with 9-fluorenylmethylchloroformate. This reaction leads to the formation of Fmoc-protected amino acids . An alternative method involves reacting Fmoc-chloride with sodium azide, followed by the free amino acid, which helps eliminate side reactions .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the C-terminus of the amino acid to a solid support and sequentially adding protected amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol undergoes various chemical reactions, including:
Oxidation: The Fmoc group is stable under oxidative conditions.
Reduction: The Fmoc group can be removed under mild reducing conditions.
Substitution: The Fmoc group can be substituted by nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Mild reducing agents such as sodium borohydride can be used.
Substitution: Bases like piperidine are commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and the corresponding byproducts, such as dibenzofulvene when the Fmoc group is removed .
Wissenschaftliche Forschungsanwendungen
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and nanostructures.
Wirkmechanismus
The primary mechanism of action for N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol involves the protection of amino groups during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted reactions at the amino group. This protection is removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-alpha-(9-Fluorenylmethyloxycarbonyl)-alpha-methyl-L-proline: Another Fmoc-protected amino acid used in peptide synthesis.
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan: Used in the formation of stable nanoparticles for drug delivery.
Uniqueness
N-alpha-(9-Fluorenylmethyloxycarbonyl)-gamma-tert-butyl-L-glutamol is unique due to its specific structure, which provides stability under various conditions and allows for efficient peptide synthesis. Its ability to form stable nanoparticles also makes it valuable in drug delivery applications .
Eigenschaften
Molekularformel |
C24H29NO5 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m0/s1 |
InChI-Schlüssel |
SJNATOMDTSYGQF-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)
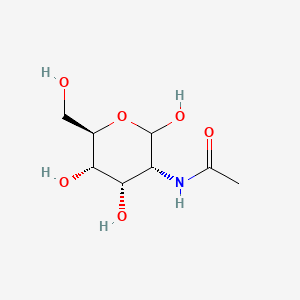
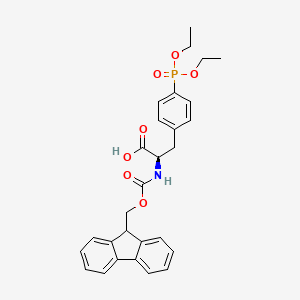
![(5S,6S,7S,8S)-N'-ethyl-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide](/img/structure/B13818208.png)
![1,8-Diazabicyclo[3.2.1]octane, 7,7-dimethyl-3-methylene-](/img/structure/B13818211.png)


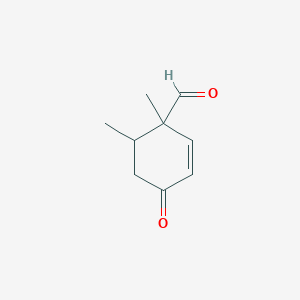
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyfuran-2-one](/img/structure/B13818243.png)
![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)

![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
